molecular formula C16H11F2N3O2 B14971080 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B14971080
M. Wt: 315.27 g/mol
InChI Key: IEGRTMFXIBADFA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with the molecular formula C16H11FN2O3. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures initially and then gradually heated to around 70°C. The product is then purified through crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as PARP enzymes. By inhibiting these enzymes, the compound can interfere with DNA repair processes in cancer cells, leading to cell death. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide exhibits unique properties due to the presence of two fluorine atoms, which can enhance its binding affinity and specificity towards molecular targets. This makes it particularly effective in its role as an intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C16H11F2N3O2

Molecular Weight

315.27 g/mol

IUPAC Name

2,6-difluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11F2N3O2/c17-11-6-3-7-12(18)14(11)16(23)19-8-13-9-4-1-2-5-10(9)15(22)21-20-13/h1-7H,8H2,(H,19,23)(H,21,22)

InChI Key

IEGRTMFXIBADFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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